![molecular formula C18H25BO2 B14138924 (1S,2S,6R,8S)-2,9,9-trimethyl-4-[(1S)-1-phenylethyl]-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane CAS No. 76110-80-0](/img/structure/B14138924.png)
(1S,2S,6R,8S)-2,9,9-trimethyl-4-[(1S)-1-phenylethyl]-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,6R,8S)-2,9,9-trimethyl-4-[(1S)-1-phenylethyl]-3,5-dioxa-4-boratricyclo[61102,6]decane is a complex organic compound with a unique tricyclic structure This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,6R,8S)-2,9,9-trimethyl-4-[(1S)-1-phenylethyl]-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the tricyclic core through cyclization reactions, followed by the introduction of the phenylethyl group and the boron-containing moiety. Reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S,6R,8S)-2,9,9-trimethyl-4-[(1S)-1-phenylethyl]-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the boron-containing moiety or other functional groups.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids or esters, while reduction could produce boranes or other reduced species.
Applications De Recherche Scientifique
(1S,2S,6R,8S)-2,9,9-trimethyl-4-[(1S)-1-phenylethyl]-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism by which (1S,2S,6R,8S)-2,9,9-trimethyl-4-[(1S)-1-phenylethyl]-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s boron-containing moiety is particularly important for its activity, as it can form reversible covalent bonds with target molecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S,6R,8S)-2,9,9-trimethyl-4-[(1S)-1-phenylethyl]-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane: is compared with other boron-containing compounds such as boronic acids, boranes, and borates.
Boronic Acids: Known for their use in Suzuki coupling reactions.
Boranes: Utilized in hydroboration reactions.
Borates: Commonly used in detergents and as flame retardants.
Uniqueness
The uniqueness of (1S,2S,6R,8S)-2,9,9-trimethyl-4-[(1S)-1-phenylethyl]-3,5-dioxa-4-boratricyclo[61102,6]decane lies in its tricyclic structure and the presence of both boron and phenylethyl groups
Propriétés
Numéro CAS |
76110-80-0 |
|---|---|
Formule moléculaire |
C18H25BO2 |
Poids moléculaire |
284.2 g/mol |
Nom IUPAC |
(1S,2S,6R,8S)-2,9,9-trimethyl-4-[(1S)-1-phenylethyl]-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane |
InChI |
InChI=1S/C18H25BO2/c1-12(13-8-6-5-7-9-13)19-20-16-11-14-10-15(17(14,2)3)18(16,4)21-19/h5-9,12,14-16H,10-11H2,1-4H3/t12-,14-,15-,16+,18-/m0/s1 |
Clé InChI |
JPRYTYWJEBPTJN-NBGIZXCLSA-N |
SMILES isomérique |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@@H](C)C4=CC=CC=C4 |
SMILES canonique |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine](/img/structure/B14138841.png)
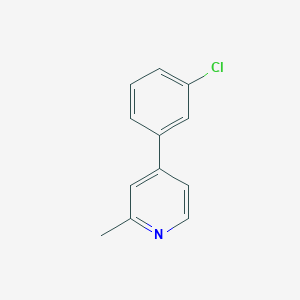
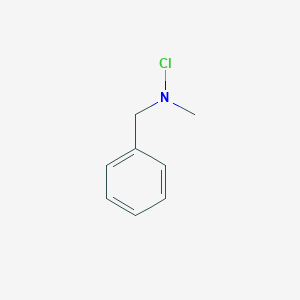
![N-{2-[(2E)-2-(2-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]-1-(4-hydroxyphthalazin-1-yl)-2-oxoethyl}benzamide](/img/structure/B14138852.png)
![6-chloro-4-{2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14138854.png)
![2-hydroxy-N'-[(E)-quinolin-8-ylmethylidene]benzohydrazide](/img/structure/B14138858.png)
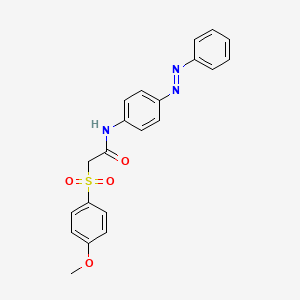
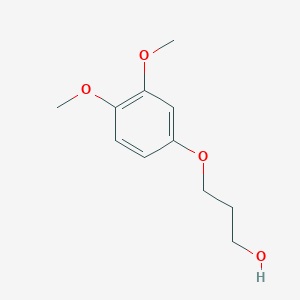
![9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)-](/img/structure/B14138873.png)
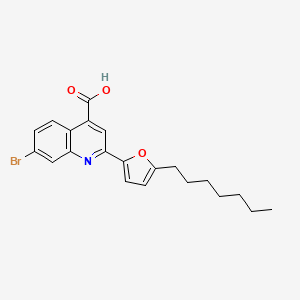
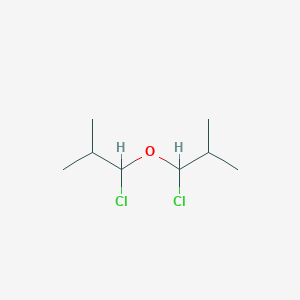

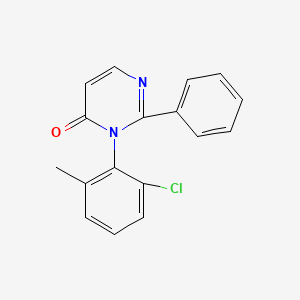
![[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B14138906.png)
